N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O8S/c1-29-16-4-3-15(13-17(16)30-2)33(27,28)24-9-12-32-18(24)14-22-20(26)19(25)21-5-6-23-7-10-31-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWYFEAZMPZBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Oxazolidin Ring: This step involves the reaction of an appropriate amine with an epoxide or a similar reactive compound to form the oxazolidin ring.
Introduction of the Sulfonyl Group: The oxazolidin intermediate is then reacted with a sulfonyl chloride derivative, such as 3,4-dimethoxybenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Attachment of the Morpholine Group: The final step involves the reaction of the sulfonyl-oxazolidin intermediate with a morpholine derivative, such as 2-(morpholin-4-yl)ethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The morpholine group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations:
Both sulfonyl groups likely confer metabolic stability compared to non-sulfonylated analogs like .
Aromatic Substituents: The 2,3-dimethylphenyl group in lacks the sulfonyl moiety, which may reduce polar interactions with targets but improve solubility in nonpolar environments.
Physicochemical and Pharmacokinetic Properties (Hypothetical)
Notes:
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
IUPAC Name
The IUPAC name of the compound is:
This compound .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O7S |
| Molecular Weight | 436.49 g/mol |
Structural Features
The compound features a unique combination of functional groups, including an oxazolidine ring and a morpholine moiety, which contribute to its biological activity.
The mechanism of action for this compound involves the modulation of specific molecular targets within cells. It can interact with various enzymes and receptors, influencing cellular pathways such as signal transduction and metabolic processes. This interaction may result in therapeutic effects against certain diseases.
Biological Assays
Research studies have demonstrated the compound's potential in various biological assays:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The morpholine component may contribute to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
- Neuroprotection : In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects, reducing cell death and promoting survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds similar to this compound. Modifications in the functional groups can lead to enhanced potency or selectivity towards specific targets.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step reactions:
- Step 1: Formation of the 3,4-dimethoxybenzenesulfonyl-oxazolidine intermediate via sulfonation of 1,3-oxazolidine using 3,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2: Introduction of the morpholinyl-ethyl group through nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the ethyl-morpholine moiety .
- Step 3: Final assembly via amide coupling using reagents like HATU or DCC in dimethylformamide (DMF) . Critical conditions: Strict temperature control during sulfonation, inert atmosphere for coupling reactions, and purification via column chromatography.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assign proton environments (e.g., oxazolidine methylene at δ 3.5–4.0 ppm; morpholine protons at δ 2.4–3.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C23H32N4O7S: 533.2015) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the yield of the sulfonation step during synthesis?
- Catalyst screening : Use Lewis acids like AlCl3 to enhance electrophilic substitution efficiency .
- Solvent optimization : Replace dichloromethane with THF for better solubility of intermediates .
- Temperature modulation : Gradual warming (−5°C → 25°C) post-reaction minimizes side-product formation .
Q. What approaches resolve contradictions in stereochemical assignments for the oxazolidine ring?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving R/S configurations .
- DFT calculations : Compare computed vs. experimental NMR coupling constants (e.g., J values for vicinal protons) to validate stereochemistry .
Q. How does the compound’s electronic configuration influence enzyme binding affinity?
- Structure-activity relationship (SAR) : The 3,4-dimethoxy group enhances π-π stacking with hydrophobic enzyme pockets, while the sulfonyl group acts as a hydrogen-bond acceptor.
- Molecular docking : Simulations (e.g., AutoDock Vina) show binding energy improvements (−9.2 kcal/mol) when the morpholine group adopts a chair conformation .
Methodological Notes
- Avoid common pitfalls :
- For Suzuki couplings, ensure rigorous degassing to prevent palladium catalyst deactivation .
- Use deuterated DMSO for NMR to stabilize hygroscopic samples .
- Contradiction management : If biological assays show inconsistent inhibition (e.g., IC50 variability), validate enzyme purity and assay buffer ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
